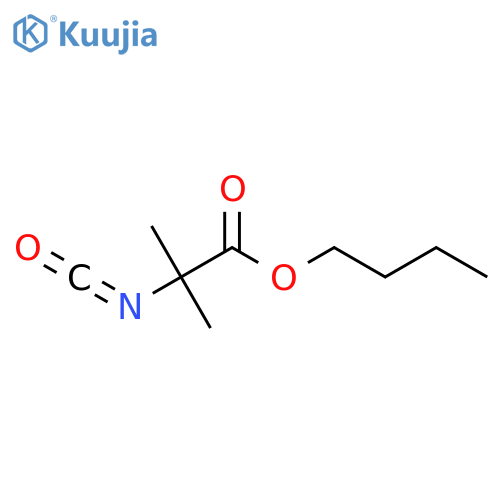Cas no 2649064-44-6 (butyl 2-isocyanato-2-methylpropanoate)

2649064-44-6 structure
商品名:butyl 2-isocyanato-2-methylpropanoate
butyl 2-isocyanato-2-methylpropanoate 化学的及び物理的性質
名前と識別子
-
- butyl 2-isocyanato-2-methylpropanoate
- 2649064-44-6
- EN300-1458729
-
- インチ: 1S/C9H15NO3/c1-4-5-6-13-8(12)9(2,3)10-7-11/h4-6H2,1-3H3
- InChIKey: UIMYMCFOFCUBCX-UHFFFAOYSA-N
- ほほえんだ: O(C(C(C)(C)N=C=O)=O)CCCC
計算された属性
- せいみつぶんしりょう: 185.10519334g/mol
- どういたいしつりょう: 185.10519334g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 6
- 複雑さ: 217
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.7Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
butyl 2-isocyanato-2-methylpropanoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1458729-0.1g |
butyl 2-isocyanato-2-methylpropanoate |
2649064-44-6 | 0.1g |
$867.0 | 2023-05-26 | ||
| Enamine | EN300-1458729-0.5g |
butyl 2-isocyanato-2-methylpropanoate |
2649064-44-6 | 0.5g |
$946.0 | 2023-05-26 | ||
| Enamine | EN300-1458729-10.0g |
butyl 2-isocyanato-2-methylpropanoate |
2649064-44-6 | 10g |
$4236.0 | 2023-05-26 | ||
| Enamine | EN300-1458729-2.5g |
butyl 2-isocyanato-2-methylpropanoate |
2649064-44-6 | 2.5g |
$1931.0 | 2023-05-26 | ||
| Enamine | EN300-1458729-1.0g |
butyl 2-isocyanato-2-methylpropanoate |
2649064-44-6 | 1g |
$986.0 | 2023-05-26 | ||
| Enamine | EN300-1458729-50mg |
butyl 2-isocyanato-2-methylpropanoate |
2649064-44-6 | 50mg |
$827.0 | 2023-09-29 | ||
| Enamine | EN300-1458729-100mg |
butyl 2-isocyanato-2-methylpropanoate |
2649064-44-6 | 100mg |
$867.0 | 2023-09-29 | ||
| Enamine | EN300-1458729-10000mg |
butyl 2-isocyanato-2-methylpropanoate |
2649064-44-6 | 10000mg |
$4236.0 | 2023-09-29 | ||
| Enamine | EN300-1458729-250mg |
butyl 2-isocyanato-2-methylpropanoate |
2649064-44-6 | 250mg |
$906.0 | 2023-09-29 | ||
| Enamine | EN300-1458729-2500mg |
butyl 2-isocyanato-2-methylpropanoate |
2649064-44-6 | 2500mg |
$1931.0 | 2023-09-29 |
butyl 2-isocyanato-2-methylpropanoate 関連文献
-
Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
-
Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978
-
Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
2649064-44-6 (butyl 2-isocyanato-2-methylpropanoate) 関連製品
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)
- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)
- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
